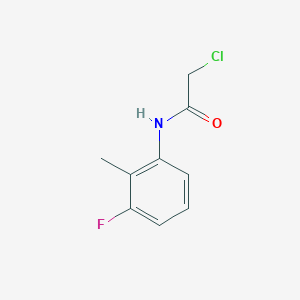

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide

Descripción general

Descripción

“2-chloro-N-(3-fluoro-2-methylphenyl)acetamide” is a chemical compound with the CAS Number: 347196-12-7 . It has a molecular weight of 201.63 and its IUPAC name is 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide . The compound is solid in physical form .

Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H9ClFNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) . This code gives a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 201.63 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

Research on the metabolism of chloroacetamide herbicides, including compounds structurally related to "2-chloro-N-(3-fluoro-2-methylphenyl)acetamide," reveals insights into their biotransformation. These herbicides undergo complex metabolic activations leading to carcinogenic compounds in rats, involving cytochrome P450 isoforms CYP3A4 and CYP2B6 in their metabolism. Understanding these pathways is crucial for assessing environmental and health impacts (Coleman et al., 2000).

Photoreactions of Flutamide

Studies on flutamide, sharing a similar functional group with "2-chloro-N-(3-fluoro-2-methylphenyl)acetamide," show distinct photoreactions in different solvents, indicating the importance of solvent interactions in the stability and reactivity of such compounds. These findings have implications for the design and application of light-sensitive drugs and chemicals (Watanabe et al., 2015).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, which share a core structure with "2-chloro-N-(3-fluoro-2-methylphenyl)acetamide," demonstrate their potential applications in photovoltaic cells due to good light-harvesting efficiency. These studies offer insights into the electronic properties and photovoltaic efficiency modeling of related compounds (Mary et al., 2020).

Radiosynthesis for Herbicide Studies

Radiosynthesis techniques developed for chloroacetanilide herbicides and related compounds enable detailed studies on their metabolism and mode of action. This research is crucial for understanding the environmental fate and biological impacts of these widely used agricultural chemicals (Latli & Casida, 1995).

Anaerobic Biodegradation of Acetochlor

Research on the anaerobic degradation of acetochlor, a chloroacetamide herbicide, highlights the potential for microbial bioremediation in reducing environmental contamination. This study identifies the degradation pathway and the microorganisms involved, offering a basis for developing bioremediation strategies for chloroacetamide herbicides (Liu et al., 2020).

Mecanismo De Acción

Target of Action

It is suggested that this compound may have potential applications in drug development, possibly serving as a precursor for antimicrobial drugs or other bioactive molecules .

Mode of Action

The compound contains an acetamide group linked to a 3-fluoro-2-methylphenyl group, and a chlorine atom attached to another nitrogen atom . These functional groups may interact with biological targets, leading to changes in cellular processes.

Pharmacokinetics

The presence of halogen atoms (fluorine and chlorine) in the molecule may influence its bioavailability and pharmacokinetic properties in biological systems .

Result of Action

As a potential precursor for antimicrobial drugs or other bioactive molecules, it may exert effects related to these applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide .

Propiedades

IUPAC Name |

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPSLKVJMLPHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359259 | |

| Record name | 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |

CAS RN |

347196-12-7 | |

| Record name | 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

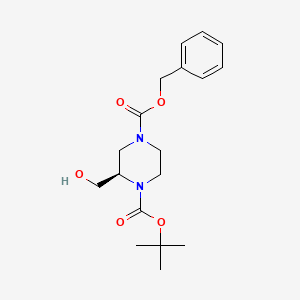

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B1604524.png)